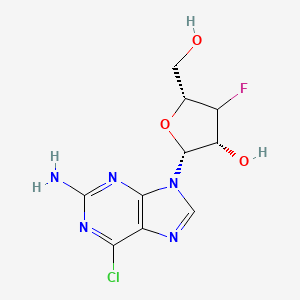
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of biocatalysts, continuous flow reactors, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the chlorine atom can yield various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It can also be used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents and other biochemical tools.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleoside metabolism, such as DNA polymerases or reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: A similar compound used in the treatment of hepatitis C.
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: A nucleoside analog with potential anticancer properties.
Uniqueness
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to the presence of the fluorine atom at the 4-position of the sugar moiety and the chlorine atom on the purine base. These modifications can enhance its stability and bioavailability, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C10H11ClFN5O3 |
|---|---|
Molecular Weight |
303.68 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4?,6+,9-/m1/s1 |
InChI Key |
QDMZZCZDGYVCCS-MRJHDXJTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)F)O)N=C(N=C2Cl)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
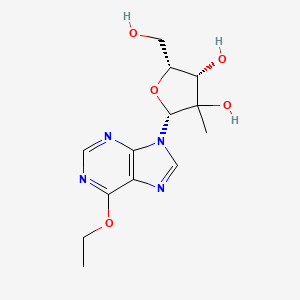
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
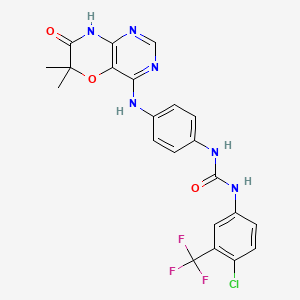
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
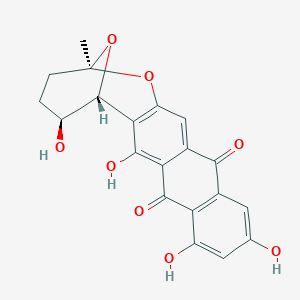
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
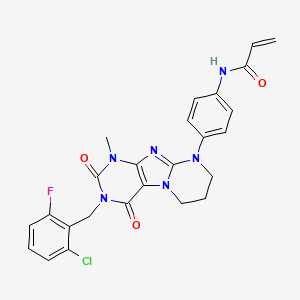
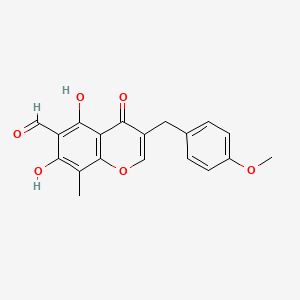
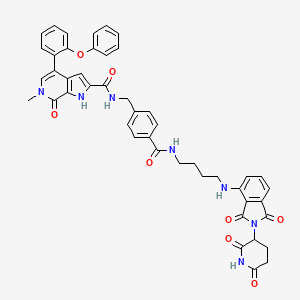
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
